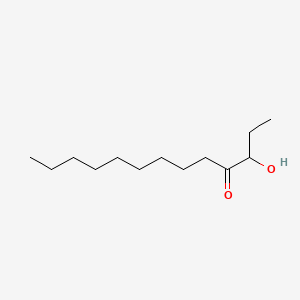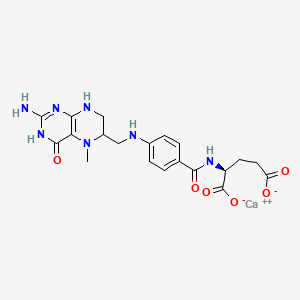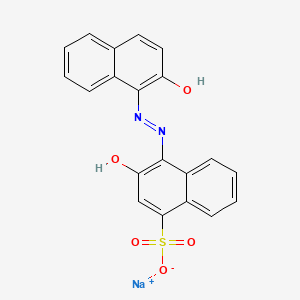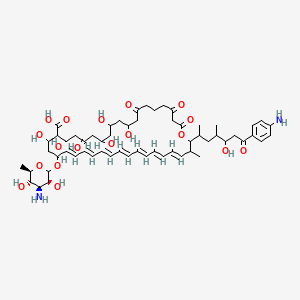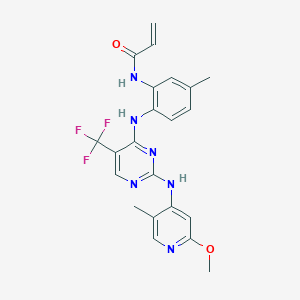
CC-90003
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC-90003 is a potent extracellular signal-regulated kinases (ERK1/2) inhibitor . It inhibits ERK activity and prevents the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation, and survival .
Molecular Structure Analysis
The molecular formula of CC-90003 is C22H21F3N6O2 . Its molecular weight is 458.44 . The chemical name is N-(2-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-methylphenyl)acrylamide .Chemical Reactions Analysis
While specific chemical reactions involving CC-90003 are not detailed in the available literature, it’s known that CC-90003 inhibits the kinase activities of ERK1 and ERK2 . This inhibition prevents the activation of ERK-mediated signal transduction pathways, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival .Physical And Chemical Properties Analysis
CC-90003 is a solid substance . It is soluble in DMSO to >100 mM . The compound is shipped at 4°C and should be stored at -20°C .Aplicaciones Científicas De Investigación
Targeted Scientific Field: ERK1/2 Signaling Pathway
The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. It plays a central role in various cancers, including melanoma, colorectal cancer, pancreatic adenocarcinoma (PDAC), and lung cancer .
Application: Treatment of KRAS-Mutant Tumors
Summary
CC-90003 has demonstrated preclinical efficacy in models of KRAS-mutant tumors, which are generally unresponsive to MEK1/2 or RAF inhibitors. KRAS mutations occur in over 30% of all cancers and more than 90% of certain cancer types.
Methods
Results
- Stemness Gene Network : Combination therapy with docetaxel led to tumor regression and prevented regrowth, possibly affecting tumor stem cell reprogramming .
Application: Safety and Pharmacokinetics
Summary
CC-90003 was evaluated in an open-label Phase 1a study for subjects with relapsed/refractory solid tumors.
Methods
- Patient Population : Included subjects intolerant of, resistant to, or relapsed after at least one line of therapy with no standard treatment available .
Application: ERK-Dependent Tumor Cell Proliferation
Summary
CC-90003 inhibits ERK activity, preventing ERK-mediated signal transduction pathways. This leads to inhibition of ERK-dependent tumor cell proliferation and survival .
Safety And Hazards
CC-90003 was studied in a first-in-man, open-label study in subjects with locally-advanced or widespread cancers to determine if it can be adequately tolerated with minimal side effects . Subjects may continue CC-90003 until progression of their underlying malignancy, the occurrence of intolerable toxicity, or physician/subject decision to discontinue CC-90003 .
Direcciones Futuras
CC-90003 has shown preclinical efficacy in models of KRAS-mutant tumors, which present a therapeutic challenge for currently available therapies . A unique occupancy assay was used to understand the mechanism of resistance in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer . Finally, the combination of CC-90003 with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .
Propiedades
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90331177 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)


